molecular formula C11H14BrN B1335598 1-(3-Bromophenyl)piperidine CAS No. 84964-24-9

1-(3-Bromophenyl)piperidine

Cat. No.: B1335598
CAS No.: 84964-24-9
M. Wt: 240.14 g/mol
InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a 3-bromophenyl group

Scientific Research Applications

1-(3-Bromophenyl)piperidine has several applications in scientific research:

Safety and Hazards

1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .

Future Directions

Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperidine can be synthesized through several methods. One common approach involves the bromination of 1-phenylpiperidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 1-Phenylpiperidine.

Comparison with Similar Compounds

  • 1-(2-Bromophenyl)piperidine
  • 1-(4-Bromophenyl)piperidine
  • 1-(3-Chlorophenyl)piperidine
  • 1-(3-Fluorophenyl)piperidine

Comparison: 1-(3-Bromophenyl)piperidine is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For example, 1-(2-Bromophenyl)piperidine may exhibit different binding affinities and pharmacokinetic properties compared to this compound. The presence of the bromine atom also influences the compound’s electronic properties, making it distinct from its chlorinated or fluorinated analogs .

Properties

IUPAC Name

1-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXPOLLPCSCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406902
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84964-24-9
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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